N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-4-yl}sulfanyl)acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7400^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-4-yl}sulfanyl)acetamide is a complex organic compound that features multiple fused ring systems and functional groups
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(furan-2-ylmethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O6S/c29-21(26-15-7-8-19-20(12-15)33-11-10-32-19)14-35-25-27-22-17-5-1-2-6-18(17)34-23(22)24(30)28(25)13-16-4-3-9-31-16/h1-9,12H,10-11,13-14H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKQKCKGUFSPAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC4=C(C(=O)N3CC5=CC=CO5)OC6=CC=CC=C64 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the core structures, such as the benzo[b][1,4]dioxin and benzofuro[3,2-d]pyrimidin moieties, followed by functionalization and coupling reactions to introduce the furan-2-ylmethyl and thioacetamide groups.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Functional groups within the compound can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-4-yl}sulfanyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties. Its complex structure allows for interactions with various biological targets.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic applications. This could include its use as a lead compound for drug development or as a pharmacological tool in research.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-4-yl}sulfanyl)acetamide depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-4-yl}sulfanyl)acetamide include other fused ring systems with functional groups such as:
- Benzo[b][1,4]dioxin derivatives
- Benzofuro[3,2-d]pyrimidin derivatives
- Thioacetamide-containing compounds
Uniqueness
The uniqueness of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7400^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-4-yl}sulfanyl)acetamide lies in its specific combination of fused ring systems and functional groups, which confer distinct chemical and biological properties
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of compounds related to N-(2,3-dihydro-1,4-benzodioxin) typically involves multiple steps:
- Starting Materials : The initial synthesis often begins with N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine).
- Reagents : Common reagents include 4-methylbenzenesulfonyl chloride and various bromo-acetamides.
- Reaction Conditions : Reactions are usually conducted in an aqueous alkaline medium with monitoring via thin-layer chromatography (TLC) until completion.
The synthetic pathway leads to the formation of various derivatives that can be screened for biological activity against specific targets such as enzymes involved in metabolic disorders.
Research indicates that compounds containing the benzodioxin moiety exhibit a range of biological activities due to their ability to interact with various biological targets:
- Enzyme Inhibition : Compounds derived from benzodioxins have shown inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are critical in conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) respectively .
Case Studies and Findings
- Antidiabetic Activity : A study evaluated the inhibitory effects of synthesized benzodioxin derivatives on α-glucosidase. The results indicated that some derivatives significantly reduced enzyme activity, suggesting potential use in managing T2DM .
- Neuroprotective Effects : In vitro studies have demonstrated that certain benzodioxin derivatives can inhibit acetylcholinesterase activity, which may contribute to neuroprotective effects beneficial in treating cognitive disorders like AD .
Comparative Analysis of Biological Activity
| Compound Name | Target Enzyme | IC50 Value (µM) | Biological Activity |
|---|---|---|---|
| Compound A | α-glucosidase | 25 | Antidiabetic |
| Compound B | Acetylcholinesterase | 15 | Neuroprotective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
